1,1-Bis(bromomethyl)-3-fluorocyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(bromomethyl)-3-fluorocyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBJFPPMXRKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CBr)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Bis Bromomethyl 3 Fluorocyclobutane
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 1,1-bis(bromomethyl)-3-fluorocyclobutane suggests several plausible disconnection points to simplify the structure into more readily available starting materials. The primary strategic disconnections involve the carbon-halogen bonds and the formation of the cyclobutane (B1203170) ring itself.
A logical first disconnection is at the two carbon-bromine bonds. The twin bromomethyl groups can be envisioned as arising from the corresponding diol, 1,1-bis(hydroxymethyl)-3-fluorocyclobutane , through a functional group interconversion. This transformation is commonly achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
This leads to the key intermediate, 1,1-bis(hydroxymethyl)-3-fluorocyclobutane . The next disconnection targets the carbon-fluorine bond. This bond can be formed via nucleophilic fluorination of a precursor alcohol, suggesting 1,1-bis(hydroxymethyl)cyclobutan-3-ol as the subsequent synthetic target. Protecting the diol functionality would likely be necessary before fluorination.
The core of the retrosynthetic challenge lies in the formation of the 1,1,3-trisubstituted cyclobutane skeleton. Two primary strategies emerge for this task:
[2+2] Cycloaddition: This approach would construct the four-membered ring from two alkene precursors. A potential disconnection involves breaking the ring to yield a 1,1-disubstituted alkene (a precursor to the gem-dibromomethyl groups) and a fluoroalkene.
Ring Expansion/Contraction: This strategy involves rearranging a different ring system, such as the expansion of a substituted cyclopropane (B1198618) or the contraction of a cyclopentane (B165970) derivative, to form the desired cyclobutane core.
These disconnections provide a strategic roadmap for the forward synthesis, guiding the selection of specific reactions and starting materials.
Approaches to the 3-Fluorocyclobutane Core
The formation of the 3-fluorocyclobutane skeleton is the cornerstone of the synthesis. This can be achieved either by constructing the ring with the fluorine atom already in place or by introducing it onto a pre-formed cyclobutane ring.
Building the fluorinated ring directly is an efficient strategy that incorporates the key fluorine substituent from the outset.
The [2+2] cycloaddition is a powerful method for constructing cyclobutane rings by combining two unsaturated components. ucla.edunih.gov This can occur under thermal or photochemical conditions. For the synthesis of the target structure, a key reaction would involve an appropriately substituted alkene and a ketene (B1206846) or another alkene.
One potential route is the cycloaddition of a ketene with a fluorinated alkene. Ketenes, generated in situ from acyl chlorides and a non-nucleophilic base, react readily with alkenes to form cyclobutanones. nih.govorganic-chemistry.org For instance, the reaction of dichloroketene (B1203229) with an alkene is a well-established method for forming cyclobutanones, which can then be further functionalized. wvu.edu A hypothetical adaptation could involve the cycloaddition of a suitable ketene with an alkene like 3-fluoropropene, followed by functional group manipulation to install the gem-dicarbinol precursor.
Photochemical [2+2] cycloadditions offer another versatile route. rsc.orgtcichemicals.comresearchgate.netnih.gov These reactions, often involving an excited-state enone and a ground-state alkene, can create complex cyclobutane structures. rsc.orgnih.gov A strategy could involve the photocycloaddition of a fluorinated alkene with an alkene bearing precursors to the gem-dimethyl groups, such as a 2-substituted propene derivative. The regio- and stereoselectivity of such reactions are critical considerations. tcichemicals.com
Table 1: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Dichloroketene | Alkene | Thermal | 2,2-Dichlorocyclobutanone |
| Allenoate | Terminal Alkene | Thermal | 1,3-Disubstituted Cyclobutane |
| Cyclic Enone | Alkene | Photochemical (hν) | Bicyclic Cyclobutane |
| Pyridone | Ethenesulfonyl fluoride (B91410) | Photocatalytic | Cyclobutane-fused Pyridinyl Sulfonyl Fluoride researchgate.net |
Alternative strategies to four-membered rings involve the rearrangement of larger or smaller ring systems.
Ring-Expansion: The rearrangement of cyclopropylcarbinyl systems is a classic method for accessing cyclobutanes. nih.govnumberanalytics.com When a cyclopropylcarbinol is treated with acid, it can generate a cyclopropylcarbinyl cation, which is in equilibrium with a cyclobutyl cation. Trapping this cation with a nucleophile can yield a cyclobutane product. nih.gov Applying this to the target molecule, a precursor such as a 1-(1-(hydroxymethyl)cyclopropyl)ethanol derivative could potentially be rearranged. Incorporating fluorine into such a system would be a synthetic challenge but could provide a direct route to the fluorinated core.
Ring-Contraction: Ring-contraction reactions, such as the Favorskii rearrangement of α-halocyclopentanones, can produce cyclobutanecarboxylic acid derivatives. researchgate.net While plausible, this approach may be less direct for establishing the specific 1,1,3-substitution pattern required for this compound.
An alternative and often more practical approach is to first construct a suitable cyclobutane precursor and then introduce the fluorine atom. This typically involves the conversion of a hydroxyl group to a fluorine atom.
Deoxyfluorination is a widely used method for the synthesis of organofluorine compounds from readily available alcohols. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®, PyFluor) are effective for this transformation. ucla.eduwvu.edu The reaction generally proceeds through an Sɴ2 mechanism, which results in the inversion of stereochemistry at the carbon center. nih.gov
For the synthesis of the target compound, a precursor like 1,1-bis(hydroxymethyl)cyclobutan-3-ol would be required. The two primary hydroxyl groups would first need to be protected, for example, as silyl (B83357) ethers or esters, to prevent them from reacting with the fluorinating agent. The remaining secondary hydroxyl group at the 3-position could then be subjected to deoxyfluorination.
The stereochemical outcome is a key feature of this reaction. If the starting 3-cyclobutanol precursor has a defined stereochemistry (i.e., the hydroxyl group is cis or trans relative to the substituents at the 1-position), the resulting fluoride will have the opposite configuration. This stereospecificity is a powerful tool for controlling the final architecture of the molecule. nih.gov
Table 2: Common Reagents for Deoxyfluorination of Alcohols
| Reagent | Abbreviation | Typical Conditions | Key Features |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, -78 °C to rt | Widely used, effective for 1°, 2°, and 3° alcohols; thermally unstable. nih.gov |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | THF, rt | More thermally stable than DAST. |
| 2-Pyridinesulfonyl Fluoride / Base | PyFluor | Anhydrous solvent | Stable, crystalline solid; often shows reduced elimination byproducts. ucla.edu |
This stereocontrolled introduction of fluorine onto a pre-existing cyclobutane framework represents a robust and predictable strategy for accessing the 3-fluorocyclobutane core.
Electrophilic Fluorination Strategies
The introduction of a fluorine atom onto a cyclobutane ring can be effectively achieved through electrophilic fluorination. This approach typically involves the reaction of an electron-rich precursor, such as an enolate or an enol ether derived from a cyclobutanone (B123998), with a source of "electrophilic fluorine." These reagents act as a source of a formal fluorocation (F⁺). nih.gov
A variety of electrophilic fluorinating agents are available, each with distinct reactivity profiles. The most common reagents are N-F compounds, where the fluorine atom is bonded to a nitrogen atom, rendering it electrophilic. Key examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).
The general mechanism involves the attack of the nucleophilic carbon of the cyclobutane precursor on the electrophilic fluorine atom of the N-F reagent. The choice of reagent and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and selectivity of the fluorination process. For instance, the fluorination of a silyl enol ether of a cyclobutanone with NFSI would proceed via the formation of a new carbon-fluorine bond, yielding a 2-fluorocyclobutanone intermediate.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Structural Class |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent |
Asymmetric Fluorination Methodologies
Achieving enantioselectivity in the synthesis of fluorinated compounds is a significant goal, particularly for applications in medicinal chemistry. Asymmetric fluorination methodologies aim to introduce a fluorine atom in a way that creates a specific stereoisomer. While this compound itself is an achiral molecule due to its plane of symmetry, asymmetric methods are crucial for synthesizing chiral fluorinated cyclobutane derivatives. researchgate.netnih.gov
Recent advancements have focused on transition-metal-catalyzed processes. For example, a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes. bohrium.com These versatile building blocks can then be used to synthesize a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov The success of these transformations relies on the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
Another approach involves the use of chiral fluorinating reagents or phase-transfer catalysts to achieve enantioselective electrophilic fluorination of prochiral cyclobutanone derivatives. These methods provide access to optically active fluorinated four-membered carbocycles, which are of growing interest in drug discovery. acs.org
Introduction of the 1,1-Bis(bromomethyl) Moiety
The geminal bis(bromomethyl) group at the C1 position is a defining feature of the target molecule. Its installation is typically performed after the cyclobutane ring is formed and fluorinated, starting from a precursor with appropriate functional groups at the C1 position.
Bromination of Precursor Alcohols or Other Functional Groups
The most direct and common method for installing the bis(bromomethyl) groups is through the bromination of a precursor diol, specifically 3-fluorocyclobutane-1,1-dimethanol. This transformation can be accomplished using a variety of standard brominating agents.
Table 2: Reagents for Conversion of Alcohols to Bromides
| Reagent(s) | Reaction Name | Byproducts |
|---|---|---|
| Hydrobromic Acid (HBr) | Acid-catalyzed substitution | Water |
| Phosphorus Tribromide (PBr₃) | --- | Phosphorous acid (H₃PO₃) |
Control of Regioselectivity and Diastereoselectivity in Bis(bromomethyl) Group Installation
Diastereoselectivity: The target molecule, this compound, possesses a plane of symmetry that passes through the C1 and C3 carbons. Consequently, it is an achiral molecule and does not have diastereomers. Therefore, controlling diastereoselectivity during the bromination of the precursor 3-fluorocyclobutane-1,1-dimethanol is not a concern, as only one product can be formed. However, in the synthesis of more complex, multi-substituted cyclobutanes, controlling the relative stereochemistry of the substituents is a significant challenge, often addressed through catalyst control or by using strain-releasing reactions of bicyclo[1.1.0]butanes. nih.gov
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of this compound can be approached through different strategic pathways.
Divergent Synthesis: A divergent approach is highly efficient for producing a library of related compounds from a single, advanced intermediate. For the synthesis of the target molecule, a suitable starting point would be a versatile cyclobutane building block, such as diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate. researchgate.net This common intermediate can be subjected to a variety of transformations. For the target compound, the diester would be reduced (e.g., with lithium aluminum hydride) to the corresponding diol, 3-fluorocyclobutane-1,1-dimethanol. This diol can then be brominated to yield the final product. Alternatively, the fluorinated diester intermediate could be used to synthesize other analogs with different functional groups at the C1 position, showcasing a divergent strategy. nih.gov
Step-Economic Synthesis Design
A plausible and efficient synthetic route to this compound can be conceptualized in a three-step sequence starting from a suitable cyclobutane precursor. This pathway is designed to introduce the desired functional groups in a controlled manner.
Step 1: Synthesis of Diethyl 3-fluorocyclobutane-1,1-dicarboxylate
The reaction typically proceeds by treating diethyl malonate with a strong base, such as sodium ethoxide, to generate the corresponding enolate. This nucleophile then undergoes a double alkylation reaction with a substrate like 1,3-dibromo-2-fluoropropane. The intramolecular cyclization is driven by the formation of the thermodynamically stable four-membered ring.
| Reaction Step | Reactants | Reagents | Product |
| 1 | Diethyl malonate, 1,3-Dibromo-2-fluoropropane | Sodium ethoxide, Ethanol | Diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Step 2: Reduction of Diethyl 3-fluorocyclobutane-1,1-dicarboxylate
The subsequent step involves the reduction of the diester functional groups to primary alcohols. This transformation is reliably achieved using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water.
The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of the ester groups. Two equivalents of hydride are required per ester group, leading to the formation of an intermediate aluminum alkoxide complex. A subsequent aqueous workup is necessary to hydrolyze this complex and liberate the desired diol, 3-fluorocyclobutane-1,1-diyldimethanol.
| Reaction Step | Reactant | Reagents | Product |
| 2 | Diethyl 3-fluorocyclobutane-1,1-dicarboxylate | 1. Lithium aluminum hydride (LiAlH₄), THF 2. Aqueous workup | 3-Fluorocyclobutane-1,1-diyldimethanol |
Step 3: Bromination of 3-Fluorocyclobutane-1,1-diyldimethanol
The final step in this synthetic sequence is the conversion of the diol to the target molecule, this compound. This is a classic nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms. A variety of reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) being a common and effective choice for converting primary alcohols to alkyl bromides.
The reaction with PBr₃ proceeds by converting the hydroxyl groups into good leaving groups (dibromophosphites). A subsequent Sₙ2 attack by the bromide ion results in the formation of the carbon-bromine bond with inversion of configuration, although this is not relevant at the prochiral centers in this specific molecule. The reaction is typically performed in a non-polar solvent, and careful temperature control is often necessary to avoid side reactions.
| Reaction Step | Reactant | Reagents | Product |
| 3 | 3-Fluorocyclobutane-1,1-diyldimethanol | Phosphorus tribromide (PBr₃) | This compound |
Multigram Scale Synthesis Considerations
Scaling up the synthesis of this compound from laboratory benchtop to multigram quantities introduces several practical challenges that must be addressed to ensure safety, efficiency, and product purity.
For the initial cyclization step, the use of sodium ethoxide and a potentially volatile dihalopropane requires careful management of exotherms and efficient containment of reactants. On a larger scale, the addition of reagents may need to be carefully controlled to maintain a safe reaction temperature.
The reduction with lithium aluminum hydride is highly exothermic and produces hydrogen gas, necessitating a robust cooling system and an inert atmosphere to prevent fires. The workup procedure also requires careful, slow addition of water or an aqueous solution to quench the excess LiAlH₄ safely.
The final bromination step with PBr₃ involves a corrosive and moisture-sensitive reagent. On a multigram scale, this reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The workup and purification of the final product will also require handling larger volumes of organic solvents and aqueous waste.
Throughout the scaled-up synthesis, the purification of intermediates and the final product becomes more critical. Efficient phase separations and extractions are necessary, and distillation or column chromatography may need to be optimized for larger quantities to achieve the desired purity. The thermal stability of the strained cyclobutane ring and its derivatives must also be considered, particularly during distillations at elevated temperatures.
Purification and Isolation Techniques for Strained Halogenated Compounds
The purification and isolation of this compound and its synthetic intermediates are complicated by the compound's strained nature and the presence of multiple halogen atoms. These features can impart unique reactivity and physical properties that must be considered during the purification process.
For the intermediate diethyl 3-fluorocyclobutane-1,1-dicarboxylate, purification is typically achieved by distillation under reduced pressure. This minimizes the risk of thermal decomposition that can be associated with heating strained ring systems. If non-volatile impurities are present, column chromatography on silica (B1680970) gel is a viable alternative.
The diol intermediate, 3-fluorocyclobutane-1,1-diyldimethanol, is more polar and may be amenable to crystallization from a suitable solvent system. If it remains an oil, column chromatography is the preferred method of purification.
The final product, this compound, as a halogenated hydrocarbon, is expected to be non-polar. Its purification typically involves a series of aqueous washes to remove any remaining inorganic byproducts from the bromination reaction. This can include washing with water, a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any acidic residues, and a final wash with brine to aid in the separation of the organic and aqueous layers.
After drying the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate, the final product can be isolated by distillation under reduced pressure. The high molecular weight and potential for thermal instability of the strained, halogenated cyclobutane ring make high-vacuum distillation a preferred method to achieve high purity without decomposition. If distillation is not sufficient to remove all impurities, column chromatography using a non-polar eluent system can be employed.
Chemical Transformations and Reactivity Profile of 1,1 Bis Bromomethyl 3 Fluorocyclobutane
Reactivity at the Bromomethyl Centers
The primary sites of reactivity in 1,1-bis(bromomethyl)-3-fluorocyclobutane are the two bromomethyl groups. These groups are analogous to neopentyl bromide, where a leaving group is attached to a primary carbon that is adjacent to a quaternary carbon center. This structural feature significantly influences the mechanisms of nucleophilic substitution.
Nucleophilic Substitution Reactions (S_N1, S_N2)
Nucleophilic substitution reactions on this compound are challenging. The steric hindrance imposed by the quaternary carbon of the cyclobutane (B1203170) ring severely retards the bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.orgchemistrysteps.comlibretexts.orgnih.govyoutube.com For an S_N2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group, a trajectory that is physically blocked by the bulky cyclobutane ring. libretexts.orgchemistrysteps.comlibretexts.orgnih.govyoutube.com
On the other hand, the unimolecular nucleophilic substitution (S_N1) mechanism is also disfavored. The formation of a primary carbocation upon departure of the bromide ion is energetically unfavorable. Although rearrangement to a more stable carbocation is a possibility in some neopentyl-like systems, the constraints of the cyclobutane ring make such rearrangements complex.
A prominent reaction pathway for this compound is intramolecular cyclization, leading to the formation of spirocyclic systems. This is a direct consequence of the two reactive bromomethyl groups being positioned on the same carbon atom. When treated with a dinucleophile or a reagent that can react with both electrophilic centers, the molecule readily undergoes ring formation.
A key example is the synthesis of fluorinated spiro[3.3]heptane derivatives. researchgate.netresearchgate.netdaneshyari.com These reactions are valuable in medicinal chemistry for the creation of three-dimensional molecular scaffolds. For instance, the reaction of similar 1,1-bis(bromomethyl)cyclobutane (B2691830) precursors with reagents like diethyl malonate or tosylmethyl isocyanide (TosMIC) leads to the construction of the spiro[3.3]heptane core. chemrxiv.orgchemrxiv.org
Table 1: Examples of Intramolecular Cyclization Reactions
| Reactant | Reagent/Conditions | Product | Reference |
| This compound | Diethyl malonate, Base | Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate | researchgate.netchemrxiv.org |
| This compound | Tosylmethyl isocyanide (TosMIC), Base | 6-Fluoro-2-azaspiro[3.3]heptane derivative | chemrxiv.org |
| 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Various nucleophiles | 6,6-Difluorospiro[3.3]heptane derivatives | nih.gov |
Intermolecular coupling reactions involving this compound are expected to be slow due to the aforementioned steric hindrance that disfavors S_N2 reactions. However, under forcing conditions or with highly reactive nucleophiles, intermolecular substitution can occur. For instance, reaction with a thiol under basic conditions would be expected to yield the corresponding bis(thioether). While specific data for the 3-fluoro derivative is scarce, analogous reactions with similar sterically hindered dihalides suggest that such transformations are feasible, albeit likely requiring elevated temperatures and extended reaction times.
Elimination Reactions and Olefin Formation
Elimination reactions of this compound can potentially lead to the formation of exocyclic double bonds. Treatment with a strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 elimination pathway. masterorganicchemistry.com In this scenario, the base would abstract a proton from a carbon adjacent to the bromomethyl group, leading to the formation of a double bond and expulsion of the bromide ion.
Given the presence of two bromomethyl groups, a double elimination is conceivable, which would result in the formation of a conjugated diene system, specifically 1,1-dimethylenecyclobutane. The regioselectivity of the elimination would be influenced by the acidity of the available protons and the steric accessibility of the base to these protons. The use of a bulky base typically favors the formation of the less substituted (Hofmann) product. masterorganicchemistry.com
Organometallic Reactions (e.g., Grignard or Organolithium Chemistry)
The formation of organometallic reagents from this compound is a challenging prospect. The generation of a Grignard reagent by reacting with magnesium metal or an organolithium reagent via lithium-halogen exchange is often complicated in systems with multiple reactive centers. Intramolecular and intermolecular side reactions, such as Wurtz-type coupling, can compete with the desired organometallic formation.
Furthermore, the stability of the resulting organometallic species would be a concern. The presence of the second bromomethyl group could lead to rapid intramolecular reactions. If successfully formed, these organometallic reagents would be expected to exhibit typical nucleophilic reactivity, participating in reactions such as additions to carbonyl compounds. However, the inherent difficulties in their formation limit their synthetic utility. It is noteworthy that the formation of Grignard reagents from trifluoromethylphenyl compounds has been associated with safety concerns, though this is a different structural context. orgsyn.org
Influence of the Fluorine Atom on Reactivity
The fluorine atom at the 3-position of the cyclobutane ring exerts a significant influence on the reactivity of the bromomethyl centers, primarily through its strong inductive effect. nih.gov
Electronic Effects:
Inductive Electron Withdrawal: Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bonds of the cyclobutane ring. nih.gov This inductive effect can influence the reactivity of the remote bromomethyl groups. The electron withdrawal can slightly increase the electrophilicity of the carbon atoms in the bromomethyl groups, potentially making them more susceptible to nucleophilic attack. However, this effect is transmitted through several sigma bonds and is likely to be modest.
Through-Space Interactions: The fluorine atom can also exert through-space electronic effects, influencing the electrostatic potential around the molecule. This can affect how the molecule interacts with approaching nucleophiles or reagents.
Steric Effects:
Electronic Effects on Adjacent Centers and Ring System
The electronic landscape of this compound is significantly influenced by the high electronegativity of the fluorine atom and, to a lesser extent, the bromine atoms. Fluorine exerts a potent electron-withdrawing inductive effect (-I effect) across the sigma bonds of the cyclobutane ring. This effect polarizes the carbon-carbon bonds, leading to a decrease in electron density throughout the ring system. The carbon atom bonded to fluorine becomes electron-deficient, which in turn influences the reactivity of the entire molecule.
The two bromomethyl groups are situated at a geminal position (C1), which is three bonds away from the fluorine-bearing carbon (C3). The inductive effect of fluorine, though attenuated with distance, will still impact the C1 position, making the attached bromomethyl carbons more electrophilic and susceptible to nucleophilic attack. The bromine atoms themselves also contribute to this electron withdrawal, further enhancing the electrophilicity of the methylene (B1212753) carbons.
The collective electron-withdrawing nature of the halogen substituents can also affect the stability of potential cationic intermediates that might form during a reaction. For instance, the formation of a carbocation at one of the bromomethyl carbons would be destabilized by the inductive effect of the nearby bromine and the more distant but powerful influence of the fluorine.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value/Effect | Rationale |
| Dipole Moment | Non-zero | Asymmetrical distribution of electronegative F and Br atoms. |
| ¹³C NMR Chemical Shift (C-F) | Downfield shift | Deshielding due to the high electronegativity of fluorine. |
| ¹³C NMR Chemical Shift (CH₂Br) | Downfield shift | Deshielding due to the electronegativity of bromine. |
| Acidity of C-H bonds | Increased | Inductive electron withdrawal by halogens stabilizes the conjugate base. |
Stereoelectronic Control of Reactions
Stereoelectronic effects, which involve the influence of orbital alignment on reaction rates and products, are crucial in understanding the reactivity of cyclic systems. In this compound, these effects can dictate the preferred conformations for reaction and the stereochemical outcomes.
For nucleophilic substitution reactions at the bromomethyl carbons, the orientation of the attacking nucleophile relative to the C-Br bond and the rest of the ring is critical. The transition state for an S_N2 reaction, for example, requires a specific geometry where the nucleophile attacks from the backside of the carbon-leaving group bond. The bulky cyclobutane ring and the other bromomethyl group may create steric hindrance that influences the trajectory of the incoming nucleophile.
Furthermore, hyperconjugative interactions can play a role. The alignment of C-H or C-C sigma bonds with the antibonding orbital (σ*) of the C-Br bond can stabilize the transition state. The puckered nature of the cyclobutane ring can lead to different degrees of orbital overlap in various conformations, potentially leading to a preference for reaction from a specific diastereotopic face of the bromomethyl groups. While specific experimental data on this compound is not available, principles of stereoelectronic control suggest that the conformation of the cyclobutane ring will be a key factor in its reactivity. wikipedia.org
Reactivity of the Cyclobutane Ring
The four-membered ring of cyclobutane is characterized by significant ring strain, arising from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). This inherent strain makes the cyclobutane ring susceptible to reactions that can alleviate it.
Strain-Release Reactions
Reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable due to the release of approximately 26 kcal/mol of strain energy. nih.govresearchgate.net Such reactions can be initiated by various means, including thermal activation, radical intermediates, or transition metal catalysis. researchgate.netresearchgate.net For this compound, reactions that involve the formation of radical or ionic intermediates on the ring could trigger ring-opening processes.
For instance, treatment with a radical initiator could lead to the abstraction of a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical. This radical could then undergo β-scission to open the ring and form a more stable acyclic radical. The substitution pattern of the starting material would influence the regioselectivity of such a ring-opening.
Ring-Opening and Rearrangement Pathways
The presence of functional groups on the cyclobutane ring can facilitate specific ring-opening and rearrangement pathways. rsc.org In the case of this compound, the halogen atoms can play a direct role in these transformations. For example, under reductive conditions (e.g., with a metal like zinc), a 1,3-elimination could potentially occur, leading to the formation of a bicyclo[1.1.0]butane derivative, although this would be a highly strained product.
Alternatively, solvolysis reactions or treatment with Lewis acids could promote the departure of a bromide ion, leading to a primary carbocation. While primary carbocations are generally unstable, the system could undergo a rapid rearrangement. This might involve a ring expansion to a more stable cyclopentyl cation or a ring-opening process. The presence of the fluorine atom would disfavor the formation of a positive charge at the C3 position, thus directing any rearrangement pathways.
Selectivity in Multi-Functionalized Systems
The presence of two different types of halogen atoms (bromine and fluorine) in this compound raises questions of chemoselectivity in its reactions.
Chemoselectivity of Bromine vs. Fluorine Reactivity
In nucleophilic substitution reactions, the reactivity of the leaving group is a critical factor. Generally, bromide is a much better leaving group than fluoride (B91410). The C-Br bond is weaker and longer than the C-F bond, and the bromide ion is a more stable, less basic, and more polarizable species in solution compared to the fluoride ion.
Therefore, in reactions with nucleophiles, it is expected that the bromine atoms on the methyl groups will be selectively displaced, leaving the fluorine atom on the cyclobutane ring intact. This provides a powerful tool for the selective functionalization of this molecule. A wide range of nucleophiles (e.g., amines, alkoxides, cyanides) could be used to displace the bromides, leading to a variety of 1,1-disubstituted-3-fluorocyclobutane derivatives.
It is important to note that while fluoride is generally a poor leaving group in S_N2 reactions, in the context of nucleophilic aromatic substitution (S_NAr), fluorine can be more reactive than other halogens due to its strong electron-withdrawing effect which stabilizes the intermediate Meisenheimer complex. wyzant.comstackexchange.commasterorganicchemistry.com However, for the aliphatic system of this compound, the leaving group ability is the dominant factor, and thus, the C-Br bonds are significantly more reactive towards nucleophilic substitution. Studies on the nucleophilic substitution of fluorinated alkyl bromides have shown a deceleration in the S_N2 rate upon introduction of fluorine close to the reaction center, but the bromine remains the preferred leaving group. researchgate.net
Table 2: Comparison of Halogen Properties in this compound
| Property | Bromine (on methyl group) | Fluorine (on cyclobutane ring) |
| Bond Type | C(sp³)-Br | C(sp³)-F |
| Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Good | Poor |
| Reactivity in S_N2 | High | Very Low |
| Inductive Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |
Diastereoselectivity and Enantioselectivity in Transformations of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the diastereoselective and enantioselective transformations of this compound. At present, there are no specific studies detailing the stereochemical outcomes of reactions involving this particular compound.
The inherent structure of this compound, which contains a stereogenic center at the C-3 position bearing the fluorine atom, suggests that its reactions could, in principle, be influenced by this chiral center, leading to diastereomeric products. Furthermore, the prochiral nature of the two bromomethyl groups at the C-1 position presents an opportunity for enantioselective transformations, where a chiral reagent or catalyst could differentiate between these two groups.
However, without experimental data, any discussion of potential diastereoselectivity or enantioselectivity remains speculative. The steric and electronic effects of the fluorine atom and the gem-bis(bromomethyl) arrangement would undoubtedly play a crucial role in directing the stereochemical course of any reaction. For instance, in nucleophilic substitution reactions at the bromomethyl groups, the approach of the nucleophile could be influenced by the orientation of the fluorine atom, potentially leading to a preference for one diastereomeric product over another. Similarly, in reactions involving the formation of a new chiral center, the existing stereocenter could exert stereocontrol.
For enantioselective reactions, chiral catalysts would be required to discriminate between the two prochiral bromomethyl groups. The development of such methodologies would be of significant interest for the synthesis of enantiopure compounds derived from this cyclobutane scaffold.
It is important to note that while general methods for the diastereoselective and enantioselective synthesis of cyclobutane derivatives are known, the application of these methods to this compound has not been reported. Future research in this area would be necessary to elucidate the reactivity and stereochemical behavior of this compound and to unlock its potential in asymmetric synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1,1-Bis(bromomethyl)-3-fluorocyclobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to determine its regio- and stereochemistry.
Elucidation of Regio- and Stereochemistry by ¹H, ¹³C, and ¹⁹F NMR
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights into the connectivity and spatial arrangement of the hydrogen atoms. The two bromomethyl groups (CH₂Br) at the C1 position would likely appear as a singlet, or if diastereotopic, as a pair of doublets (an AB quartet), due to the chiral center at C3. The protons on the cyclobutane (B1203170) ring would exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom. The proton at the C3 position, bonded to the fluorine, is expected to show a characteristic doublet of triplets (or a more complex multiplet) due to coupling with the fluorine and the adjacent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. Due to symmetry, four distinct signals are anticipated for the cyclobutane ring carbons and the bromomethyl carbons. The carbon bearing the two bromomethyl groups (C1) would be significantly deshielded. The carbon attached to the fluorine atom (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The bromomethyl carbons would also appear at a characteristic chemical shift.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the C3 position. This signal would be split into a multiplet due to coupling with the vicinal protons on the cyclobutane ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.
Hypothetical NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 3.5 - 3.8 | s or ABq | - |
| ¹H | 2.5 - 3.0 | m | - |
| ¹H | 4.8 - 5.2 | dddd | JHF, JHH |
| ¹³C | ~40 | - | - |
| ¹³C | ~35 | - | - |
| ¹³C | ~80 | d | ¹JCF ≈ 200-250 |
| ¹³C | ~50 | - | - |
| ¹⁹F | -180 to -220 | m | JFH |
Advanced NMR Techniques for Conformational Analysis (e.g., NOESY, COSY)
To further probe the three-dimensional structure and conformation of the cyclobutane ring, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the molecule, confirming the connectivity of the cyclobutane ring protons and their relationship to the bromomethyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are crucial for determining the spatial proximity of atoms. For this compound, NOESY could help establish the stereochemical relationship between the fluorine atom and the bromomethyl groups (i.e., whether they are cis or trans to each other) by observing through-space correlations between the fluorine and the protons of the bromomethyl groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-F, and C-Br bonds. The C-H stretching vibrations of the cyclobutane and bromomethyl groups would appear in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Br stretching vibration, which may be weak in the IR spectrum, could show a strong signal in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretch (ring) | 2950 - 3000 | 2950 - 3000 |
| C-H stretch (CH₂Br) | 2850 - 2950 | 2850 - 2950 |
| C-F stretch | 1000 - 1400 | Weak |
| C-Br stretch | 500 - 600 | 500 - 600 |
| Cyclobutane ring vibrations | 800 - 1200 | 800 - 1200 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₆H₈Br₂F). The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to involve the loss of bromine atoms, hydrobromic acid (HBr), and potentially the cleavage of the cyclobutane ring. The observation of fragment ions corresponding to [M-Br]⁺, [M-HBr]⁺, and smaller fragments would help to confirm the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and dihedral angles in the solid state.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The X-ray crystal structure would reveal the conformation of the cyclobutane ring, which is typically puckered. The analysis of bond lengths would provide precise measurements for the C-C, C-H, C-F, and C-Br bonds. The bond angles around the quaternary carbon (C1) and the stereocenter (C3) would be of particular interest. Dihedral angles would define the puckering of the cyclobutane ring and the orientation of the substituents. This data would provide an unambiguous determination of the relative stereochemistry of the fluorine atom and the bromomethyl groups.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Predicted Value |
| C-C bond length (ring) | 1.54 - 1.56 Å |
| C-C bond length (C1-CH₂Br) | 1.52 - 1.55 Å |
| C-F bond length | 1.38 - 1.42 Å |
| C-Br bond length | 1.92 - 1.96 Å |
| C-C-C bond angle (ring) | ~88 - 92° |
| Br-C-Br bond angle | ~109.5° |
| Ring puckering angle | Variable |
Conformational Preferences in the Crystalline State
Detailed experimental data regarding the conformational preferences of this compound in the crystalline state is not extensively available in the public domain. However, insights can be drawn from the structural analysis of analogous cyclobutane derivatives. The puckered nature of the cyclobutane ring is a key determinant of its conformation, which is further influenced by the steric and electronic effects of its substituents.
For substituted cyclobutanes, the ring typically adopts a puckered conformation to alleviate torsional strain. The degree of this puckering and the preferred orientation of the substituents (axial or equatorial) are influenced by a delicate balance of intramolecular forces. In the case of this compound, the bulky bromomethyl groups at the C1 position and the electronegative fluorine atom at the C3 position would be expected to play a significant role in dictating the solid-state conformation.
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the crystalline state. Such an analysis for this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining its conformational preferences. While specific crystallographic data for this compound is not readily found, studies on related halogenated and substituted cyclobutanes often reveal puckered ring structures where bulky substituents occupy positions that minimize steric hindrance. For instance, research on 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has utilized X-ray diffraction to evaluate its spatial structure, highlighting the utility of this technique for understanding the conformation of similar cyclobutane systems. chemrxiv.org
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)
The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the presence of a stereocenter at the C3 position, which is bonded to a fluorine atom and two different carbon atoms within the ring, renders the molecule chiral. Therefore, it can exist as a pair of enantiomers.
Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric purity of a chiral compound. These methods measure the differential absorption or rotation of plane-polarized light by the enantiomers. A pure sample of one enantiomer will exhibit a characteristic CD or ORD spectrum, while a racemic mixture (an equal mixture of both enantiomers) will be chiroptically inactive.
The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be quantified using these techniques by comparing the observed chiroptical signal of the sample to that of a pure enantiomeric standard. However, the application of these methods to this compound would first require the separation of the enantiomers, typically achieved through chiral chromatography or resolution with a chiral resolving agent.
As of the current available literature, specific studies focusing on the chiroptical spectroscopy and enantiomeric purity of this compound have not been reported. The synthesis of this compound would likely result in a racemic mixture unless a stereoselective synthetic route is employed. The characterization of its enantiomers would be a crucial step in understanding its potential applications in fields where stereochemistry is critical, such as in the development of pharmaceuticals or advanced materials.
Computational and Theoretical Investigations of 1,1 Bis Bromomethyl 3 Fluorocyclobutane
Reaction Mechanism Elucidation through Computational Modeling
Should research on the computational and theoretical properties of 1,1-Bis(bromomethyl)-3-fluorocyclobutane become available, this topic can be revisited.
Transition State Characterization for Key Synthetic Steps and Transformations
The synthesis and subsequent reactions of this compound would involve several key steps, each proceeding through a high-energy transition state. unacademy.commasterorganicchemistry.comwikipedia.orgvedantu.combritannica.com Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to locate and characterize these fleeting structures. researchgate.netacs.org
The characterization of a transition state involves identifying a first-order saddle point on the potential energy surface, which corresponds to an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. unacademy.comwikipedia.org This is typically confirmed by frequency calculations, where a genuine transition state exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a molecule like this compound, key synthetic steps amenable to transition state analysis could include its formation via a [2+2] cycloaddition or subsequent nucleophilic substitution reactions at the bromomethyl groups. For instance, in a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu⁻), the transition state would involve the partial formation of the C-Nu bond and the partial cleavage of the C-Br bond.
Hypothetical Data Table for Transition State Analysis:
This table illustrates the kind of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for the transition state of a substitution reaction.
| Parameter | Value | Description |
| Reaction | R-CH₂Br + Nu⁻ → [Nu···CH₂···Br]⁻ → R-CH₂Nu + Br⁻ | Sₙ2 substitution at a bromomethyl group |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state |
| Activation Energy (ΔG‡) | 25 kcal/mol | The free energy barrier for the reaction |
| Key Bond Distances | C-Nu: 2.2 Å, C-Br: 2.4 Å | Elongated, partial bonds in the transition state |
Note: The data presented in this table is hypothetical and serves as an illustration of the outputs from computational transition state analysis.
Prediction of Reaction Outcomes and Selectivity
Computational models are instrumental in predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. rsc.orgresearchgate.net For this compound, several transformations could exhibit selectivity that can be rationalized and predicted through theoretical calculations.
For example, in an elimination reaction to form a double bond, the regioselectivity would be determined by the relative energies of the transition states leading to the different possible products. The presence of the fluorine atom and the two bromomethyl groups significantly influences the electron distribution and steric environment of the cyclobutane (B1203170) ring, thereby directing the outcome of such reactions.
DFT calculations can be used to compute the activation energies for all possible reaction pathways. researchgate.netacs.org The pathway with the lowest activation energy is predicted to be the major product, a principle that has been successfully applied to a wide range of organic reactions. researchgate.net
Hypothetical Data Table for Predicting Reaction Selectivity:
This table illustrates how computational chemistry could predict the outcome of a hypothetical base-induced elimination reaction on a derivative of this compound.
| Reaction Pathway | Product | Calculated Activation Energy (ΔG‡) | Predicted Outcome |
| Pathway A | Product A | 22 kcal/mol | Major Product |
| Pathway B | Product B | 28 kcal/mol | Minor Product |
| Pathway C | Product C | 35 kcal/mol | Not Observed |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values for this compound.
Molecular Dynamics Simulations (if applicable)
While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique could provide valuable insights into its dynamic behavior and interactions with its environment. figshare.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior. acs.orgnih.govresearchgate.net
For this particular molecule, MD simulations could be employed to:
Analyze Conformational Dynamics: The cyclobutane ring is not planar and undergoes a puckering motion. acs.orgacs.org MD simulations can explore the conformational landscape, determine the relative populations of different puckered conformations, and calculate the energy barriers for interconversion between them.
Study Solvent Effects: Simulations of the molecule in various solvents can reveal information about solvation shells, the strength of intermolecular interactions, and how the solvent might influence reaction dynamics.
Investigate Interactions with Biomolecules: If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode, stability of the complex, and key intermolecular interactions. mdpi.com
Given the presence of polar C-F and C-Br bonds, electrostatic interactions would play a significant role in its behavior in polar environments, a feature that MD simulations are well-suited to explore.
Utility of 1,1 Bis Bromomethyl 3 Fluorocyclobutane As a Versatile Synthetic Building Block
Construction of Complex Polycyclic and Spirocyclic Scaffolds
The 1,1-disubstituted pattern of the bromomethyl groups on the cyclobutane (B1203170) ring makes 1,1-bis(bromomethyl)-3-fluorocyclobutane an ideal starting material for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. These three-dimensional structures are of significant interest in drug discovery as they can effectively explore chemical space.
Synthesis of Fluorinated Spiro[3.3]heptane Derivatives
While direct studies on this compound are limited in publicly available research, extensive work on its close analog, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, provides a clear blueprint for its synthetic utility. chemrxiv.orgresearchgate.netchemrxiv.org This analog serves as a key intermediate in the large-scale synthesis of trifluoromethyl-substituted spiro[3.3]heptane derivatives. chemrxiv.orgresearchgate.netchemrxiv.org The synthetic strategy involves the double alkylation of a suitable C1-nucleophile with the dibromide, leading to the formation of the spiro[3.3]heptane core.
This transformation is typically achieved using reagents like tosylmethyl isocyanide (TosMIC) or malonate esters. chemrxiv.orgresearchgate.net For instance, the reaction of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane with diethyl malonate in the presence of a base yields the corresponding spiro[3.3]heptane dicarboxylate. chemrxiv.org Subsequent hydrolysis and decarboxylation afford the parent spiro[3.3]heptane carboxylic acid. chemrxiv.org This robust methodology allows for the production of these complex scaffolds on a multigram scale. chemrxiv.orgresearchgate.netchemrxiv.org
Given the similar reactivity of the bromomethyl groups, it is highly anticipated that this compound would undergo analogous transformations to provide access to a wide array of 6-fluoro-spiro[3.3]heptane derivatives. These monofluorinated spirocycles are particularly valuable as they can serve as conformationally restricted isosteres of cyclohexane, a common motif in bioactive molecules. researchgate.net The introduction of a single fluorine atom can fine-tune the physicochemical properties, such as lipophilicity and acidity, of the resulting compounds. chemrxiv.orgresearchgate.net
Table 1: Representative Synthesis of a Spiro[3.3]heptane Core from a 1,1-Bis(bromomethyl)cyclobutane (B2691830) Analog
| Starting Material | Reagent | Key Intermediate | Final Product Type | Reference |
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | Spiro[3.3]heptane dicarboxylate | Spiro[3.3]heptane carboxylic acid | chemrxiv.org |
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Tosylmethyl isocyanide (TosMIC) | Spiro[3.3]heptane derivative | Functionalized spiro[3.3]heptanes | chemrxiv.orgresearchgate.net |
Preparation of Fused Ring Systems and Bicyclic Derivatives
The inherent strain of the cyclobutane ring in this compound can be harnessed to construct fused and bicyclic systems. While specific examples starting from this exact compound are not readily found in the literature, the general reactivity of cyclobutane derivatives in ring-expansion and rearrangement reactions is well-established. For instance, the synthesis of cyclobutane-fused bicyclic γ-lactones has been achieved from 2-hydroxycyclobutanone derivatives. unica.it This suggests that with appropriate functional group manipulations, this compound could be converted into intermediates suitable for the construction of fused heterocyclic systems.
Furthermore, the development of synthetic methods to access various bicyclic compounds often utilizes strained starting materials like bicyclo[1.1.0]butanes. uvic.ca Although a different class of compound, this highlights the principle of using strained rings to access more complex multicyclic structures. The reactivity of the bromomethyl groups in this compound could potentially be exploited in intramolecular cyclization reactions to form bicyclic scaffolds, or in reactions with di-nucleophiles to construct fused ring systems.
Precursor for Advanced Fluorinated Organic Materials
The unique combination of a fluorinated cyclobutane core and reactive handles makes this compound an attractive monomer for the synthesis of specialty polymers and a versatile precursor for other advanced materials.
Incorporation into Polymer Backbones
Although direct polymerization of this compound is not documented, the polymerization of related compounds such as 3,3-bis(chloromethyl)oxacyclobutane (BCMO) has been studied. researchgate.net BCMO can undergo cationic ring-opening polymerization to produce a polyether. researchgate.netresearchgate.net By analogy, the two bromomethyl groups of this compound could potentially react with various co-monomers to form polymers with the fluorocyclobutane (B14750743) unit as a pendant group or integrated into the main chain. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides, respectively. The presence of the fluorine atom and the rigid cyclobutane ring in the polymer backbone would be expected to impart unique thermal and dielectric properties. The polymerization of benzocyclobutene (BCB) derivatives, which also involves a four-membered ring, is another area of related research that yields polymers with high thermal stability. scispace.com
Derivatization for Specialized Synthetic Applications
The two bromomethyl groups of this compound are versatile functional handles that can be readily converted into a wide range of other functionalities. Standard nucleophilic substitution reactions can be employed to introduce azide, cyanide, hydroxyl, or thiol groups, among others. These derivatizations would provide a library of 3-fluorocyclobutane-1,1-dimethanol, -dinitrile, or -diamine analogs, which are themselves valuable building blocks for further synthetic elaborations. For example, the corresponding diol could be used in the synthesis of polyesters or as a ligand for metal catalysts. The diamine could be a precursor for the synthesis of novel chelating agents or as a monomer for polyamide synthesis.
Enabling Access to Stereochemically Defined Fluorinated Systems
The synthesis of molecules with well-defined stereochemistry is of paramount importance, particularly in the pharmaceutical industry. The cyclobutane ring of this compound possesses stereogenic centers, and its synthesis can potentially be controlled to yield specific stereoisomers. Although the literature does not provide specific details on the stereocontrolled synthesis of this particular compound, the stereoselective synthesis of other substituted cyclobutanes is an active area of research. nih.gov
Once obtained in a stereochemically pure form, this compound can serve as a chiral building block to introduce stereochemically defined fluorinated cyclobutane moieties into larger molecules. The reactions of the bromomethyl groups are unlikely to affect the stereocenters on the cyclobutane ring, thus preserving the stereochemical integrity of the core structure. This would allow for the synthesis of enantiomerically pure spirocyclic and polycyclic compounds, which is crucial for studying their interactions with biological targets.
Comparison with Other Bifunctional Cyclobutane Synthons
The utility of this compound as a versatile synthetic building block is best understood through comparison with other structurally related bifunctional cyclobutane synthons. These comparisons highlight the unique influence of the fluorine substituent on the molecule's properties and reactivity, particularly in the synthesis of complex scaffolds like spiro[3.3]heptanes, which are of significant interest in medicinal chemistry.
The primary comparators include the parent non-fluorinated compound, 1,1-bis(bromomethyl)cyclobutane, and its analogue bearing a trifluoromethyl group, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. The choice of substituent at the C3 position significantly modulates the electronic and steric character of the cyclobutane ring, which in turn affects the physicochemical properties of the resulting spirocyclic compounds.
A systematic study on 6-substituted spiro[3.3]heptane derivatives, synthesized from the corresponding 1,1-bis(bromomethyl)cyclobutane synthons, provides valuable insight into these effects. The investigation focused on key physicochemical parameters relevant to drug discovery, such as acidity (pKa) and lipophilicity (LogP).
Influence on Physicochemical Properties
The electronic effect of the substituent at the C3 position of the cyclobutane synthon is clearly manifested in the acidity of the resulting spiro[3.3]heptane derivatives. For both carboxylic acids and protonated amines, the acidity increases with the electron-withdrawing power of the substituent. This trend is a direct consequence of the inductive effect of the fluorine-containing groups, which stabilizes the conjugate base.
In contrast, the lipophilicity of these spiro[3.3]heptane derivatives exhibits a non-linear trend. While the introduction of a trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated analogue, the presence of a single fluorine or a difluoromethyl group can lead to a decrease in LogP. This highlights the complex interplay of factors, including molecular size, polarity, and intermolecular interactions, that are influenced by the nature of the fluorine-containing substituent.
| Substituent (R) | pKa (Carboxylic Acid) | pKa (Amine) | LogP |
|---|---|---|---|
| H | 4.95 | 10.70 | 2.10 |
| F | 4.80 | 10.35 | 1.85 |
| CF3 | 4.45 | 9.60 | 2.80 |
Synthetic Utility and Reactivity
From a synthetic standpoint, both fluorinated and non-fluorinated 1,1-bis(bromomethyl)cyclobutane synthons are valuable precursors for the construction of the spiro[3.3]heptane core. The key transformation typically involves a double alkylation of a suitable C1-synthon, such as tosylmethyl isocyanide (TosMIC) or a malonate diester.
Similarly, the successful preparation of 6-fluorospiro[3.3]heptane-derived precursors points to the viability of this compound in these synthetic endeavors. The presence of the fluorine atom is not expected to significantly alter the fundamental reactivity of the bromomethyl groups in SN2-type reactions, although subtle electronic effects on the transition state cannot be entirely ruled out.
The choice between these synthons will therefore largely depend on the desired properties of the final spirocyclic product. For instance, if a significant increase in lipophilicity and acidity is desired, the trifluoromethyl-substituted synthon would be the preferred choice. Conversely, if a more subtle modulation of these properties is required, or if a decrease in lipophilicity is the goal, the monofluorinated synthon would be more appropriate. The non-fluorinated analogue remains a valuable building block for accessing the parent spiro[3.3]heptane scaffold.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes
Currently, there is a lack of established stereoselective synthetic routes for 1,1-Bis(bromomethyl)-3-fluorocyclobutane in the public domain. The development of such methods would be a critical first step in exploring its potential. Future research could focus on:
Asymmetric [2+2] Cycloadditions: Investigating the use of chiral catalysts in the [2+2] cycloaddition of a suitable fluoroallene with a 1,1-disubstituted alkene bearing bromomethyl precursors. This could provide enantiomerically enriched fluorocyclobutane (B14750743) cores.
Diastereoselective Functionalization: Starting from a pre-existing 3-fluorocyclobutanone, the diastereoselective addition of two bromomethyl groups could be explored. This might involve the use of chiral auxiliaries or stereodirecting protecting groups.
Enzymatic Resolutions: The use of lipases or other enzymes to resolve a racemic mixture of this compound or a key intermediate could provide access to single enantiomers.
Exploration of Catalytic Transformations Utilizing the Compound
The two primary reactive sites in this compound, the carbon-bromine bonds, are ripe for exploration in various catalytic transformations. Future studies could investigate:
Cross-Coupling Reactions: The compound could serve as a precursor to gem-disubstituted cyclobutanes through Suzuki, Sonogashira, Negishi, or Stille couplings. These reactions would allow for the introduction of a wide range of aryl, alkynyl, and alkyl groups.
Carbonylation Reactions: Palladium-catalyzed carbonylation of the dibromide could lead to the formation of cyclobutane-1,1-dicarboxylic acid derivatives, which are valuable intermediates in organic synthesis.
Reductive Couplings: Intramolecular reductive coupling of the two bromomethyl groups could be a pathway to novel bicyclic systems containing a three-membered ring fused to the cyclobutane (B1203170) core.
Application in Cascade Reactions and Multicomponent Processes
The bifunctional nature of this compound makes it an ideal candidate for the design of cascade reactions and multicomponent processes. These approaches offer significant advantages in terms of efficiency and atom economy. Potential research directions include:
Domino Reactions: A sequence of reactions, such as a substitution followed by an intramolecular cyclization, could be initiated at one of the bromomethyl groups, leading to the rapid construction of complex polycyclic structures.
Multicomponent Reactions: The compound could be used as a bifunctional electrophile in reactions involving three or more components, allowing for the one-pot synthesis of diverse molecular scaffolds. For instance, a reaction with a primary amine and a nucleophile could lead to the formation of novel heterocyclic systems.
Design and Synthesis of Derivatives with Tunable Reactivity
The reactivity of the bromomethyl groups can be modulated by converting them into other functional groups. This would expand the synthetic utility of the 1,1-bis(substituted methyl)-3-fluorocyclobutane scaffold. Future research could focus on:
Conversion to Organometallic Reagents: Transformation of one or both bromomethyl groups into organolithium or Grignard reagents would open up a wide range of subsequent reactions with electrophiles.
Synthesis of Diamines and Diols: Nucleophilic substitution of the bromides with amines or hydroxide (B78521) precursors would yield the corresponding diamines and diols. These could serve as ligands for metal catalysts or as monomers for polymerization.
Introduction of Azide and Alkyne Functionalities: The synthesis of diazides or dialkynes from the dibromide would provide precursors for "click" chemistry, enabling the facile construction of complex molecular architectures.
Advanced Theoretical Predictions for Undiscovered Reactivity Patterns
Computational chemistry can play a crucial role in predicting the reactivity of this compound and guiding experimental design. Advanced theoretical studies could be employed to:
Calculate Reaction Barriers: Density Functional Theory (DFT) calculations could be used to predict the activation energies for various potential reactions, helping to identify the most feasible synthetic pathways.
Model Conformational Preferences: The fluorine atom and the two bromomethyl groups will influence the conformational landscape of the cyclobutane ring. Understanding these preferences is key to predicting stereochemical outcomes of reactions.
Predict Spectroscopic Properties: Theoretical calculations of NMR spectra, for example, would be invaluable in the characterization of new derivatives and intermediates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-bis(bromomethyl)-3-fluorocyclobutane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of fluorinated cyclobutane precursors. For example, using dibrominating agents like N,N’-dibromo-5,5-dimethylhydantoin under strongly acidic conditions can achieve selective bromination at methyl positions . Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of brominating agents. Yields often drop below 60% due to competing side reactions (e.g., ring-opening or over-bromination), necessitating iterative purification via column chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR reveals distinct splitting patterns for cyclobutane protons (δ 2.5–3.5 ppm) and bromomethyl groups (δ 3.8–4.2 ppm), while ¹⁹F NMR shows a singlet near δ -180 ppm for the fluorinated carbon . X-ray analysis confirms the cyclobutane ring’s planarity and bond angles (e.g., 88–92° for C-C-C in the ring) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to decomposition via hydrolysis or radical-mediated degradation. Storage under inert gas (argon/nitrogen) at 2–8°C in amber glass vials is critical. Stability tests indicate a shelf life of 6–12 months when stored properly, with periodic monitoring via thin-layer chromatography (TLC) to detect bromine liberation or discoloration .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The geminal bromomethyl groups exhibit enhanced electrophilicity due to the electron-withdrawing fluorine atom, facilitating SN2 reactions. Kinetic studies using triphenylphosphine (PPh₃) reveal a two-step mechanism: initial bromide displacement to form a phosphonium intermediate, followed by cyclopropane or cyclobutane ring-opening under basic conditions . Computational studies (DFT) support a transition state with partial charge delocalization on the fluorinated carbon .
Q. How does the fluorinated cyclobutane core influence stereochemical outcomes in cross-coupling reactions?
- Methodological Answer : The rigid cyclobutane ring imposes steric constraints, favoring axial attack in Suzuki-Miyaura couplings. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ produces trans-diastereomers (dr > 4:1) due to hindered rotation around the C-F bond. Stereochemical analysis via NOESY or circular dichroism (CD) is recommended to confirm configurations .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (30–75%) arise from differences in brominating agents (e.g., NBS vs. DBH) and solvent polarity. For reproducibility, standardized protocols using anhydrous solvents and strict temperature control (-10°C to 0°C) are advised. Comparative studies suggest DBH in acetonitrile provides higher yields (65%) but requires longer reaction times (24–48 hrs) .
Q. What computational models predict the compound’s behavior under catalytic conditions?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-311G**) model transition states for bromine displacement and ring strain effects. The fluorinated cyclobutane exhibits a strain energy of ~25 kcal/mol, influencing reactivity in ring-opening polymerizations. MD simulations further predict aggregation tendencies in nonpolar solvents .
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified as a Category 2 skin/eye irritant and flammable liquid (GHS Hazard Statements: H315, H318, H335). Required precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
